N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a fluorinated phenyl group, and an aminomethyl substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various halogenated compounds for substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and fluorophenyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which also exhibit a range of biological activities
Piperidine Derivatives: Known for their pharmacological applications and structural similarities.
Uniqueness
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h5-7,10H,1-4,8-9,19H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGKPZHGECWTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CO2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.